![molecular formula C15H22N2O2 B3883541 4-(acetylamino)-N,N-dipropylbenzamide](/img/structure/B3883541.png)
4-(acetylamino)-N,N-dipropylbenzamide
Overview
Description
4-(acetylamino)-N,N-dipropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to the benzene ring and two propyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N,N-dipropylbenzamide typically involves the acylation of 4-amino-N,N-dipropylbenzamide with acetic anhydride. The reaction is carried out under mild conditions, usually in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The reaction can be represented as follows:
4-amino-N,N-dipropylbenzamide+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(acetylamino)-N,N-dipropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a histone deacetylase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N,N-dipropylbenzamide involves the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-dipropylbenzamide: Lacks the acetylamino group and has different reactivity and biological activity.
N-acetyldinaline: Another benzamide derivative with similar histone deacetylase inhibitory activity.
Uniqueness
4-(acetylamino)-N,N-dipropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylase enzymes makes it a valuable compound for research in epigenetics and cancer therapy.
Properties
IUPAC Name |
4-acetamido-N,N-dipropylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-10-17(11-5-2)15(19)13-6-8-14(9-7-13)16-12(3)18/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXMLDHCZBRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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